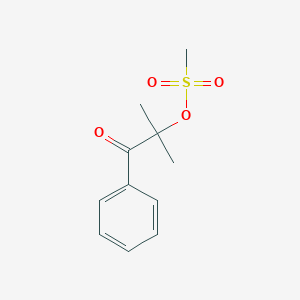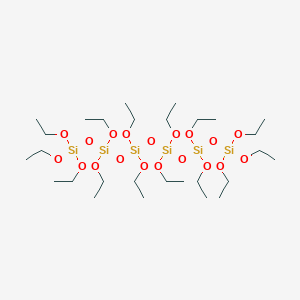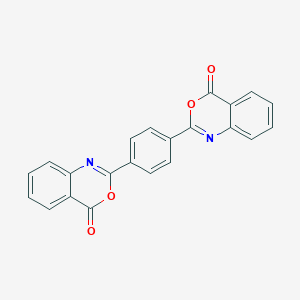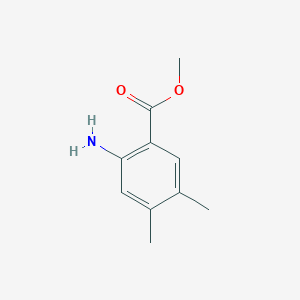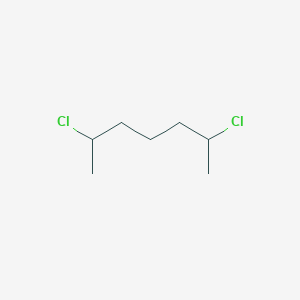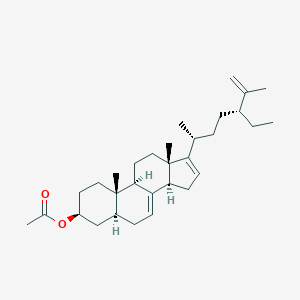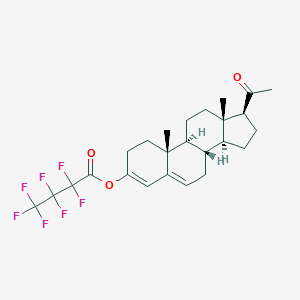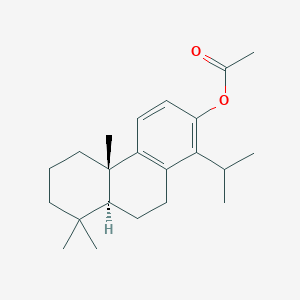
Totaryl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tertiary acetate, also known as tert-butyl acetate, is a colorless organic compound with a fruity odor. It is commonly used as a solvent and a flavoring agent in the food industry. Tertiary acetate is also used in the production of various chemicals, including pharmaceuticals, pesticides, and fragrances.
Scientific Research Applications
Oxidation Methods and Derivatives
Totaryl acetate's applications in scientific research primarily involve its oxidation methods and the production of various derivatives. Cambie et al. (1990) explored the direct oxidation of totarol and its methyl ether, leading to the creation of compounds like 9-hydroxy dienone and spiro butenolide. These compounds have potential applications in organic synthesis and could be explored for various chemical properties and reactivities (Cambie et al., 1990).
Reduction and Hydrogenation Processes
The study of reduction processes of totaryl acetate has also been a focus, as seen in the work of Bennett and Cambie (1966). They investigated the reduction of totaryl methyl ether, leading to the production of compounds like totara-8,11,13-triene and 13-oxototarane. Such studies enhance the understanding of the chemical transformations of totarol and its derivatives, which can be vital for the development of new synthetic routes in organic chemistry (Bennett & Cambie, 1966).
Environmental and Biological Applications
Additionally, totaryl acetate derivatives play a role in environmental and biological systems. For instance, studies on the stable carbon isotope biogeochemistry of acetate in lake sediments reveal insights into the cycling of carbon in natural environments. This can be linked to the broader understanding of acetate's role, potentially including derivatives like totaryl acetate, in ecological and geochemical cycles (Heuer et al., 2010).
Implications for Industrial and Chemical Processes
The exploration of acetate as a carbon feedstock, as discussed by Kim et al. (2021), implies potential industrial applications for totaryl acetate in the production of value-added chemicals. Understanding the metabolism and applications of acetate in biological and industrial processes could open doors for the utilization of totaryl acetate in similar domains (Kim et al., 2021).
properties
CAS RN |
15340-82-6 |
|---|---|
Product Name |
Totaryl acetate |
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C22H32O2/c1-14(2)20-16-8-11-19-21(4,5)12-7-13-22(19,6)17(16)9-10-18(20)24-15(3)23/h9-10,14,19H,7-8,11-13H2,1-6H3/t19-,22+/m0/s1 |
InChI Key |
ORVBSFQTFRBNRP-SIKLNZKXSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC(=O)C |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)OC(=O)C |
synonyms |
2-Phenanthrenol, 4b,5,6,7,8,8a,9,10-octahydro-4b,8,8-trimethyl-1-(1-methylethyl)-, acetate, (4bS,8aS)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



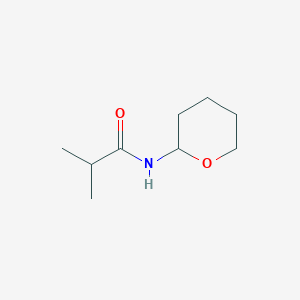
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
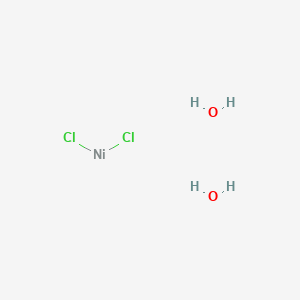
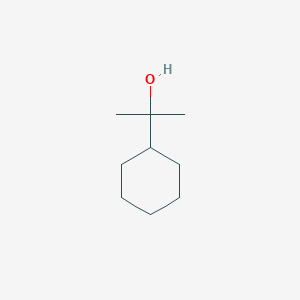
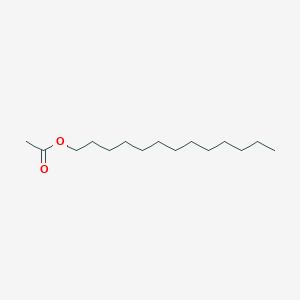
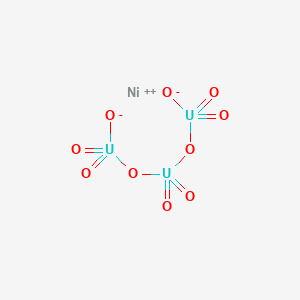
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
